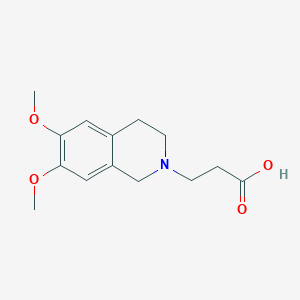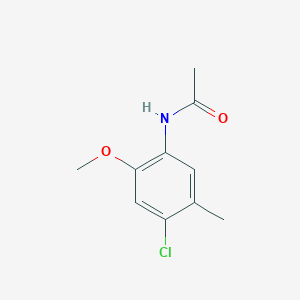
3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid is a chemical compound that has attracted attention due to its structural complexity and potential for various applications. Its synthesis and analysis involve intricate procedures that provide insights into its molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of this compound involves several key steps, including the Pictet-Spengler ring closure and asymmetric hydrogenation. A notable study by O'reilly, Derwin, and Lin (1990) presents an optically pure form of a related compound, achieved through the Pictet-Spengler ring closure of optically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt, without significant racemization. This process is facilitated by a developed asymmetric hydrogenation catalyst system that allows rapid screening of various chiral phosphine ligands (O'reilly, Derwin, & Lin, 1990).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid has been extensively studied. For example, the work by Shiotani et al. (1988) provides a detailed two-dimensional NMR spectral assignment and X-ray structural determination of a related compound, showcasing the compound's detailed molecular structure and contributing to a deeper understanding of its chemical characteristics (Shiotani, Morita, Ishida, In, & Tatemitsu, 1988).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its molecular structure. A study by Surikova et al. (2010) explores the reactions of 2,3-dioxopyrrolo[2,1-a]isoquinolines with amines and arylhydrazines to synthesize corresponding amides and hydrazides, indicating the compound's versatility in forming various derivatives with potential antifungal activity (Surikova, Mikhailovskii, Aleksandrova, Kir’yanova, & Vakhrin, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. However, specific studies focusing solely on the physical properties of 3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid were not identified in the current literature search.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are essential for applications in synthesis and potential pharmaceutical use. The chemical properties can be inferred from studies on related compounds, such as the work by Kutsuma, Fujiyama, and Kobayashi (1972), which examines the cycloaddition reactions and pyrolysis of isoquinolinium derivatives, shedding light on the chemical behavior and reaction pathways of similar compounds (Kutsuma, Fujiyama, & Kobayashi, 1972).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSFXIIDLAELJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5630185.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)


![1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5630203.png)
![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)


![N,N-dimethyl-3-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5630240.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)